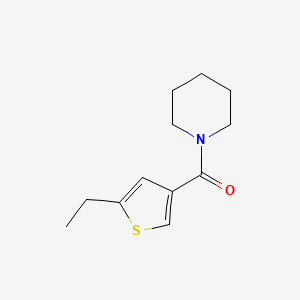![molecular formula C18H14ClN5O6S B4949679 4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide](/img/structure/B4949679.png)
4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a chloro-substituted benzamide, a methoxypyrimidinyl group, and a nitrobenzamide moiety
Preparation Methods
The synthesis of 4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Methoxypyrimidinyl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the methoxypyrimidinyl group.
Sulfonamide Formation: The methoxypyrimidinyl intermediate is then reacted with a sulfonamide precursor to form the sulfamoyl group.
Coupling with Chloro-substituted Benzamide: The final step involves coupling the sulfamoyl intermediate with a chloro-substituted benzamide under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is utilized in industrial processes, including the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects. The molecular pathways involved include the inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide can be compared with other similar compounds, such as:
Chlorimuron-ethyl: A sulfonylurea herbicide with similar structural features.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-benzenesulfonamide): Another sulfonamide compound with comparable properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O6S/c1-30-17-9-16(20-10-21-17)23-31(28,29)13-5-3-12(4-6-13)22-18(25)11-2-7-14(19)15(8-11)24(26)27/h2-10H,1H3,(H,22,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZRREQLUCLYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
![2,4-dichloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4949621.png)


![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4949637.png)
![2-(3-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4949644.png)
![4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B4949651.png)
![1-Chloro-4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethoxy]naphthalene](/img/structure/B4949657.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4949661.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4949686.png)
![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)
![(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4949694.png)
